N-[[2-(difluoromethoxy)-3-methoxyphenyl]methyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide
Description
The compound "N-[[2-(difluoromethoxy)-3-methoxyphenyl]methyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide" is a complex organic molecule Its structure suggests significant potential in various scientific research fields due to its unique functional groups and molecular configuration
Properties
IUPAC Name |
N-[[2-(difluoromethoxy)-3-methoxyphenyl]methyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O5/c1-22-12-4-2-3-9(14(12)24-16(17)18)7-19-15(21)13-10-8-23-6-5-11(10)25-20-13/h2-4,16H,5-8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWLIUBLQSCYHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC(F)F)CNC(=O)C2=NOC3=C2COCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis
Starting Materials: : 2-(difluoromethoxy)-3-methoxybenzylamine, 2,3-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid.
Key Reactions
Protection of functional groups if necessary.
Formation of amide bond through the reaction of the benzylamine with the carboxylic acid.
Purification of the resulting compound using recrystallization or chromatographic methods.
Industrial Production Methods
In an industrial setting, large-scale synthesis might involve:
Continuous Flow Chemistry
Advantages: : Increased efficiency, scalability, and safety.
Method: : Reactants are continuously fed through a reactor where they react to form the product.
Batch Processing
Traditional batch processing with precise control over reaction conditions such as temperature, pH, and solvent use.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Conditions: : Oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Products: : Formation of corresponding ketones or aldehydes depending on the oxidation state.
Reduction
Conditions: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: : Formation of alcohols from ketones or aldehydes, or amines from nitro groups.
Substitution Reactions
Types: : Nucleophilic substitution with nucleophiles like hydroxide ions or amines.
Conditions: : Varying pH and temperature based on the reactants involved.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: : Methanol, ethanol, dichloromethane depending on the solubility and reaction requirements.
Major Products Formed
Oxidation: : Ketones, aldehydes.
Reduction: : Alcohols, amines.
Substitution: : Varied based on the nucleophile involved, typically resulting in the replacement of a leaving group with the nucleophile.
Scientific Research Applications
Chemistry
Synthetic Intermediate: : Utilized as an intermediate in the synthesis of more complex organic compounds.
Catalysis: : Its structural properties may make it a candidate for use in catalysis in organic reactions.
Biology
Enzyme Inhibitor: : Potential as an inhibitor in enzymatic reactions, affecting biochemical pathways.
Molecular Probes: : Used in studies to understand the interaction of small molecules with biological macromolecules.
Medicine
Drug Development: : Investigated for its potential therapeutic effects, possibly in the treatment of diseases due to its specific molecular targets.
Pharmacological Studies: : Helps in understanding drug-receptor interactions and pharmacokinetics.
Industry
Material Science:
Agrochemicals: : Could be used in the synthesis of new agrochemicals, affecting plant growth or pest resistance.
Mechanism of Action
Molecular Targets: : May interact with specific enzymes, receptors, or other proteins in biological systems.
Pathways Involved: : Could influence biochemical pathways, either by activation or inhibition of certain steps in these pathways.
Effect Mechanism: : The compound binds to its target, causing a conformational change or blocking the active site, thus altering the target's activity.
Comparison with Similar Compounds
Similar Compounds
Other benzylamine derivatives.
Compounds with similar pyrano[3,4-d][1,2]oxazole structures.
Carboxamide containing compounds.
Uniqueness
The presence of both difluoromethoxy and methoxy groups on the phenyl ring.
Specific amide linkage to the pyrano[3,4-d][1,2]oxazole core.
Unique chemical and physical properties resulting from the combination of these functional groups.
List of Similar Compounds
N-[[2-(methoxy)-3-methoxyphenyl]methyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide.
Compounds with variations in substituents on the phenyl ring or modifications to the pyrano[3,4-d][1,2]oxazole structure.
This article should give you a comprehensive understanding of N-[[2-(difluoromethoxy)-3-methoxyphenyl]methyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide, its synthesis, reactions, and applications. Fascinating stuff!
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
